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Introduction
Occludin, a 65-kDa integral membrane protein, is a critical component of tight junctions (TJs),

contributing significantly to their stabilization and the maintenance of optimal barrier function in

epithelial and endothelial tissues.[1] The dynamic regulation of TJ integrity and permeability is

paramount for tissue homeostasis, and its dysregulation is a hallmark of numerous pathologies,

including cancer, stroke, and inflammatory diseases.[1] The functional plasticity of occludin is

intricately controlled by a variety of post-translational modifications (PTMs), which modulate its

localization, protein-protein interactions, and turnover. This technical guide provides a

comprehensive overview of the key PTMs of occludin, with a focus on phosphorylation,

ubiquitination, and proteolytic cleavage. We present quantitative data, detailed experimental

protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in

the field.

Phosphorylation of Occludin
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Reversible phosphorylation is a primary mechanism for regulating occludin function and TJ

dynamics.[1] Occludin is predominantly phosphorylated on serine and threonine residues in

resting epithelial cells, which is generally associated with its assembly and stabilization at the

tight junction. Conversely, increased tyrosine phosphorylation and dephosphorylation of

serine/threonine residues are often linked to TJ disruption.[2]

Quantitative Analysis of Occludin Phosphorylation Sites
Mass spectrometry-based proteomics has been instrumental in identifying specific

phosphorylation sites on occludin. The following table summarizes key identified

phosphorylation sites and their associated kinases and functional roles.
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Phosphoryl
ation Site

Kinase(s) Species
Method of
Identificatio
n

Functional
Consequen
ce

Reference(s
)

Serine/Threo

nine

Phosphorylati

on

Ser490 PKCβ, PKCη
Bovine,

Human

Mass

Spectrometry,

In vitro kinase

assay

Prerequisite

for VEGF-

induced

ubiquitination,

leading to

endocytosis

and

increased

permeability.

Attenuates

interaction

with ZO-1.

[1][3][4][5][6]

Thr403/Thr40

4
PKCη, PKCζ

Human,

Canine

Site-directed

mutagenesis,

In vitro kinase

assay

Promotes

occludin

localization to

tight

junctions.

[6][7]

Ser408

Casein

Kinase 2

(CK2)

Human

Site-directed

mutagenesis,

In vitro kinase

assay

Attenuates

interaction

with ZO-1,

allowing for

claudin pore

formation.

[6]

Thr382/Ser50

7
Rho kinase Human

Mass

Spectrometry

Observed in

brains of HIV-

1 encephalitis

patients.

[6]
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Tyrosine

Phosphorylati

on

Tyr398/Tyr40

2
c-Src

Human,

Canine

Site-directed

mutagenesis,

In vitro kinase

assay

Regulates

H2O2-

induced TJ

disruption;

attenuates

interaction

with ZO-1

and ZO-3.

[6][7]

Signaling Pathways of Occludin Phosphorylation
The phosphorylation state of occludin is dynamically regulated by a balance between various

protein kinases and phosphatases.
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Caption: Regulation of Occludin Phosphorylation.

Experimental Protocols for Studying Occludin
Phosphorylation
This protocol describes the immunoprecipitation of occludin from cell lysates for subsequent

analysis, such as Western blotting.

Materials:
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Ice-cold PBS

Ice-cold modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-

40, 1% Na-deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor

cocktails)

Anti-occludin antibody

Protein A/G magnetic beads or agarose slurry

Microcentrifuge

Rocker or orbital shaker

Procedure:

Wash cultured cells twice with ice-cold PBS.

Lyse the cells by adding ice-cold modified RIPA buffer and incubating on ice for 30 minutes

with gentle rocking.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new pre-chilled tube.

Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C with

rotation.

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

Add the anti-occludin antibody to the pre-cleared lysate and incubate overnight at 4°C with

gentle rotation.

Add fresh Protein A/G beads to capture the immune complexes and incubate for 2-4 hours at

4°C with rotation.
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Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE

sample buffer.

Boil the samples for 5 minutes to elute the proteins.

Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

This protocol outlines the detection of phosphorylated occludin by Western blotting.

Materials:

SDS-PAGE gels

PVDF membrane

Transfer buffer

Tris-buffered saline with 0.1% Tween 20 (TBST)

Blocking buffer (5% BSA in TBST)

Primary antibodies (phospho-specific occludin antibody and total occludin antibody)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary phospho-specific occludin antibody diluted in

blocking buffer overnight at 4°C.
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Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detect the signal using a chemiluminescent substrate and an imaging system.

To determine the total amount of occludin, the membrane can be stripped and re-probed with

an antibody against total occludin.

Ubiquitination of Occludin
Ubiquitination is another crucial PTM that regulates the trafficking and degradation of occludin,

thereby influencing TJ stability.[1]

Key Regulators and Sites of Occludin Ubiquitination
The HECT domain-containing E3 ubiquitin ligase, Itch, has been identified as a key enzyme

that mediates the ubiquitination of occludin.[8][9] This process is often linked to the endocytosis

and subsequent degradation of occludin. A critical interplay exists between phosphorylation

and ubiquitination, where the phosphorylation of Ser490 on occludin is a prerequisite for its

ubiquitination by Itch, particularly in response to stimuli like VEGF.[1][4]
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Ubiquitination
Site(s)

E3 Ligase(s)
Interacting
Domain(s)

Functional
Consequence

Reference(s)

Not fully mapped Itch

Occludin N-

terminus binds to

Itch WW

domains

Proteasomal

degradation,

endocytosis,

increased

permeability

[8][9]

Not fully mapped Nedd4-2 Not specified

Delays tight

junction

formation

[8]

Not fully mapped MARCH3 Not specified

Regulates

endothelial

permeability

[8]

Signaling Pathway of Occludin Ubiquitination

VEGF PKCβ Occludin
 phosphorylates

pS490-Occludin

Itch (E3 Ligase)
 binds Ubiquitinated

Occludin
 ubiquitinates

Ubiquitin

Endocytosis

Proteasomal
Degradation

TJ Disruption

Click to download full resolution via product page

Caption: VEGF-induced Occludin Ubiquitination Pathway.

Experimental Protocol for In Vitro Ubiquitination Assay
This protocol describes an in vitro assay to assess the ubiquitination of occludin.

Materials:

Recombinant E1 activating enzyme
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Recombinant E2 conjugating enzyme (e.g., UbcH5c)

Recombinant E3 ligase (e.g., Itch)

Recombinant ubiquitin

Recombinant occludin (or a specific domain) as substrate

ATP

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

SDS-PAGE sample buffer

Procedure:

Set up the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical reaction

includes: E1, E2, E3, ubiquitin, substrate, and ATP in the reaction buffer.

Include negative controls, such as reactions lacking E1, E2, E3, or ATP.

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 1-2

hours.

Stop the reaction by adding SDS-PAGE sample buffer.

Boil the samples for 5 minutes.

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-occludin

antibody or an anti-ubiquitin antibody to detect higher molecular weight ubiquitinated

species.

Proteolytic Cleavage of Occludin
Proteolysis of occludin is an irreversible PTM that leads to the disruption of tight junctions and

is implicated in both physiological and pathological processes.[1]

Proteases and Cleavage Sites
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Several classes of proteases have been shown to cleave occludin, resulting in the generation

of inactive fragments.

Protease
Family

Specific
Protease(s)

Context Consequence Reference(s)

Matrix

Metalloproteinas

es (MMPs)

MMP-2, MMP-9,

MMP-3

Endothelial

barrier

disruption,

inflammation

Cleavage of

occludin,

increased

permeability

[1][10]

Caspases Caspase-3 Apoptosis

Cleavage of

occludin at

Asp320, TJ

disruption

[11][12]

Cysteine

Proteases
Calpains, Der p 1

Bacterial

infection, allergic

response

Cleavage of

occludin,

increased

epithelial

permeability

[1][13]

Serine Proteases Not specified
Allergen

exposure

Cleavage of

occludin,

increased

epithelial

permeability

[1]

Experimental Workflow for Analyzing Occludin
Proteolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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